4-Iodo-3-isopropoxybenzoic acid
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Overview
Description
4-Iodo-3-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-isopropoxybenzoic acid typically involves the iodination of 3-isopropoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-isopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include primary alcohols or aldehydes.
Scientific Research Applications
4-Iodo-3-isopropoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-iodo-3-isopropoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and isopropoxy group can interact with biological targets, affecting their function and activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
3-Iodo-4-isopropoxybenzoic acid: Similar structure but with different substitution pattern.
4-Iodo-3-methoxybenzoic acid: Similar structure with a methoxy group instead of an isopropoxy group.
4-Bromo-3-isopropoxybenzoic acid: Similar structure with a bromine atom instead of an iodine atom.
Uniqueness: 4-Iodo-3-isopropoxybenzoic acid is unique due to the presence of both an iodine atom and an isopropoxy group on the benzene ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-iodo-3-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNRXAMVHMZSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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